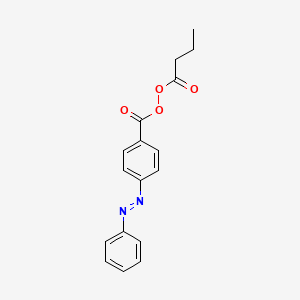![molecular formula C11H11NO2 B14462054 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate CAS No. 67209-49-8](/img/structure/B14462054.png)
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is characterized by a rigid, cage-like structure. The presence of a cyano group and an acetate ester makes this compound interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octa-5,7-diene core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The cyano group is then introduced via a nucleophilic substitution reaction, and the acetate ester is formed through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the highest purity and minimal by-products.
化学反应分析
Types of Reactions
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-ol or 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-one.
Reduction: The major product is 2-aminobicyclo[2.2.2]octa-5,7-dien-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-Acetylbicyclo[2.2.2]octa-5,7-diene: Similar structure but with an acetyl group instead of a cyano group.
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is unique due to the combination of its cyano and acetate functional groups, which provide distinct reactivity and potential for diverse applications. The rigid bicyclic structure also contributes to its specificity in binding interactions, making it valuable for targeted research and industrial applications .
属性
CAS 编号 |
67209-49-8 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
(2-cyano-2-bicyclo[2.2.2]octa-5,7-dienyl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-11(7-12)6-9-2-4-10(11)5-3-9/h2-5,9-10H,6H2,1H3 |
InChI 键 |
MSJVNQALNHWZJB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CC2C=CC1C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



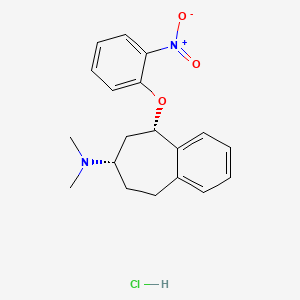
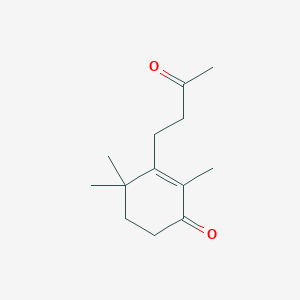

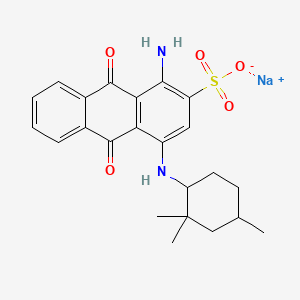

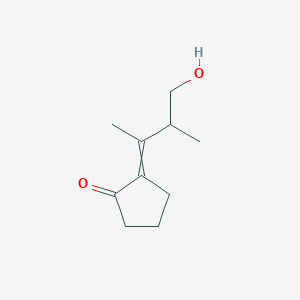
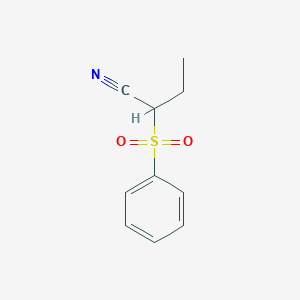
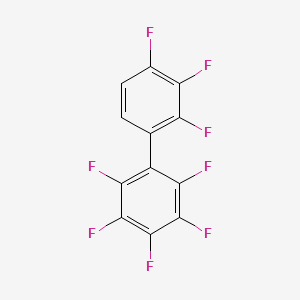
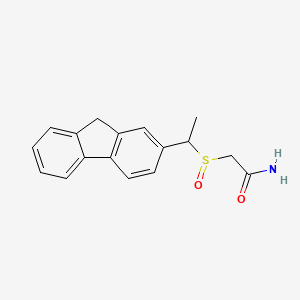
![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
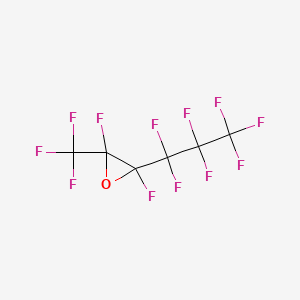
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
